molecular formula C7H8N2O B068481 2-(Pyrimidin-2-yl)propanal CAS No. 191726-00-8

2-(Pyrimidin-2-yl)propanal

Katalognummer B068481
CAS-Nummer: 191726-00-8
Molekulargewicht: 136.15 g/mol
InChI-Schlüssel: CJPOPRVIBYLJHY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Pyrimidin-2-yl)propanal is a chemical compound that has attracted significant scientific interest due to its potential applications in various fields. The compound is a pyrimidine derivative that has been synthesized using different methods, and its unique structural properties make it an ideal candidate for scientific research. In

Wirkmechanismus

The mechanism of action of 2-(Pyrimidin-2-yl)propanal is not fully understood. However, it is believed that the compound acts by inhibiting certain enzymes or receptors in the body. This inhibition can lead to various biochemical and physiological effects, which we will discuss in the next section.
Biochemical and Physiological Effects:
2-(Pyrimidin-2-yl)propanal has been shown to have several biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in these cells. The compound has also been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 2-(Pyrimidin-2-yl)propanal for lab experiments is its ease of synthesis and availability. The compound can be synthesized using simple and inexpensive reagents, and it is commercially available from various suppliers. However, one of the limitations of the compound is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Zukünftige Richtungen

There are several future directions for research on 2-(Pyrimidin-2-yl)propanal. One of the most promising directions is the development of new drug candidates based on the compound. The anti-cancer, anti-inflammatory, and antioxidant properties of the compound make it a potential candidate for the treatment of various diseases. Another direction is the synthesis of new pyrimidine-based compounds using 2-(Pyrimidin-2-yl)propanal as a building block. These compounds can be screened for potential biological activity and used in various scientific research applications.
Conclusion:
In conclusion, 2-(Pyrimidin-2-yl)propanal is a pyrimidine derivative that has attracted significant scientific interest due to its potential applications in various fields. The compound can be synthesized using different methods, and it has shown potential as a drug candidate for various diseases. The compound has several biochemical and physiological effects, including anti-cancer, anti-inflammatory, and antioxidant properties. While there are some limitations to working with the compound, it remains a promising candidate for future research in medicinal chemistry and other fields.

Synthesemethoden

There are several methods for synthesizing 2-(Pyrimidin-2-yl)propanal. One of the most common methods involves the reaction of pyrimidine-2-carboxaldehyde with propanal in the presence of a catalyst such as zinc chloride. The reaction produces 2-(Pyrimidin-2-yl)propanal in good yield and purity. Other methods involve the use of different reagents and catalysts, but the basic principle remains the same.

Wissenschaftliche Forschungsanwendungen

2-(Pyrimidin-2-yl)propanal has several scientific research applications. One of the most promising applications is in the field of medicinal chemistry, where the compound has shown potential as a drug candidate for various diseases. The compound has also been used as a building block for the synthesis of other pyrimidine-based compounds with potential biological activity.

Eigenschaften

CAS-Nummer

191726-00-8

Produktname

2-(Pyrimidin-2-yl)propanal

Molekularformel

C7H8N2O

Molekulargewicht

136.15 g/mol

IUPAC-Name

2-pyrimidin-2-ylpropanal

InChI

InChI=1S/C7H8N2O/c1-6(5-10)7-8-3-2-4-9-7/h2-6H,1H3

InChI-Schlüssel

CJPOPRVIBYLJHY-UHFFFAOYSA-N

SMILES

CC(C=O)C1=NC=CC=N1

Kanonische SMILES

CC(C=O)C1=NC=CC=N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.